3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with the molecular formula C23H16N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with a suitable pyrido[1,2-a][1,3]benzimidazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBONITRILE: Similar structure but with an ethyl group instead of a methyl group.
3-NITROPYRIMIDO-[1,2-A]BENZIMIDAZOL-4-ONES: Nitro derivatives with different functional groups.
Uniqueness
3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a naphthylamino group with a pyrido[1,2-a][1,3]benzimidazole core makes it particularly interesting for various applications .
Properties
Molecular Formula |
C23H16N4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H16N4/c1-15-13-22(25-19-11-6-8-16-7-2-3-9-17(16)19)27-21-12-5-4-10-20(21)26-23(27)18(15)14-24/h2-13,25H,1H3 |
InChI Key |
DZWOZMSHKADDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
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